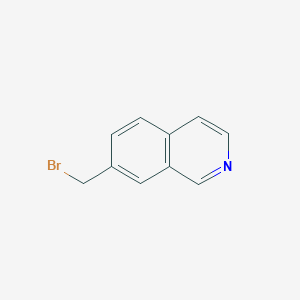

7-(Bromomethyl)isoquinoline

Beschreibung

Historical Context and Significance of the Isoquinoline Nucleus in Organic Chemistry

The journey of isoquinoline began in the late 19th century. It was first isolated from coal tar in 1885 by Hoogewerf and van Dorp through a process of fractional crystallization of its acid sulfate. numberanalytics.comwikipedia.org This discovery marked a significant moment in heterocyclic chemistry, sparking extensive research into this novel nucleus. solubilityofthings.com Early synthetic methods, such as the Bischler-Napieralski (1893), Pomeranz-Fritsch (1893), and Pictet-Spengler (1911) reactions, were developed to construct the isoquinoline framework, and these classical methods remain fundamental in organic synthesis. numberanalytics.comnumberanalytics.com The development of these synthetic routes was crucial, as it allowed chemists to move beyond isolation from natural sources and begin the systematic synthesis and study of isoquinoline derivatives. numberanalytics.com This accessibility has cemented the isoquinoline skeleton as a privileged and architecturally intriguing scaffold in modern synthetic and medicinal chemistry. nih.govrsc.org

Ubiquitous Presence of Isoquinoline Derivatives in Natural Products and Synthetic Compounds

The isoquinoline nucleus is a recurring motif in a multitude of natural products, particularly in alkaloids found in plants. numberanalytics.comsolubilityofthings.com Many of these naturally occurring isoquinoline alkaloids, which derive from the aromatic amino acid tyrosine, exhibit significant pharmacological properties. wikipedia.orgrsc.org Notable examples include papaverine, a vasodilator, and the opium poppy alkaloids morphine and codeine, which are well-known for their analgesic properties. amerigoscientific.comwikipedia.org The barberry plant produces berberine, an isoquinoline derivative with a history of use in traditional medicine for its antimicrobial and anti-inflammatory effects. amerigoscientific.com

Beyond nature, the isoquinoline core is a key component in a wide range of synthetic compounds developed for various applications. researchgate.net In medicinal chemistry, this scaffold is integral to the design of drugs with diverse therapeutic actions, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive agents. researchgate.netamerigoscientific.comnih.gov For instance, derivatives of 1,2,3,4-tetrahydroisoquinoline are the basis for the antihypertension drug quinapril and the antiretroviral agent saquinavir. wikipedia.org The versatility of the isoquinoline framework allows for extensive functionalization, enabling chemists to create large libraries of compounds for drug discovery. nih.govrsc.org Its applications also extend to materials science, where isoquinoline derivatives are explored for use in organic light-emitting diodes (OLEDs), dyes, and pigments. amerigoscientific.comnumberanalytics.comchemimpex.com

Rationale for Focusing on 7-(Bromomethyl)isoquinoline as a Key Synthetic Intermediate and Research Target

Within the vast family of isoquinoline derivatives, this compound stands out as a particularly valuable compound for chemical research. chemimpex.com Its importance lies in its function as a versatile synthetic intermediate. chemimpex.comchemicalbook.com The key to its utility is the bromomethyl group (-CH₂Br) attached to the 7-position of the isoquinoline ring. This group is highly reactive and serves as an excellent electrophilic site, making the molecule a potent alkylating agent.

This reactivity allows for the facile introduction of the isoquinoline moiety into larger, more complex molecules through nucleophilic substitution reactions. Chemists can react this compound with a wide range of nucleophiles (such as amines, azides, and cyanides) to create a diverse array of 7-substituted isoquinoline derivatives. This capability is crucial in medicinal chemistry for synthesizing novel compounds to be screened for biological activity. chemimpex.com Researchers have utilized this compound and its hydrobromide salt as a key building block in the development of potential anticancer and anti-inflammatory agents, as well as fluorescent probes for biological imaging. chemimpex.com Its ability to streamline the synthesis of complex molecules makes this compound a critical tool for exploring new therapeutic avenues and advancing chemical synthesis. chemimpex.com

Interactive Data Tables

Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 158654-75-2 | oakwoodchemical.com |

| Molecular Formula | C₁₀H₈BrN | oakwoodchemical.com |

| Molecular Weight | 222.09 g/mol | oakwoodchemical.com |

| MDL Number | MFCD11052624 | oakwoodchemical.com |

Note: The properties listed above are for the base compound. The commonly used hydrobromide salt (CAS No: 1203372-02-4) has a molecular formula of C₁₀H₈BrN·HBr and a molecular weight of approximately 302.99 g/mol . chemimpex.comechemi.com

Common Reactions of this compound

| Reaction Type | Description | Common Reagents |

| Nucleophilic Substitution | The highly reactive bromomethyl group is substituted by various nucleophiles to form new derivatives. | Sodium azide, potassium cyanide, amines. |

| Oxidation | The compound can be oxidized to form isoquinoline N-oxide derivatives. | Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA). |

| Reduction | The bromomethyl group can be reduced to a methyl group. | Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄). |

Eigenschaften

IUPAC Name |

7-(bromomethyl)isoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN/c11-6-8-1-2-9-3-4-12-7-10(9)5-8/h1-5,7H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIIDCMOAXHCLDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CN=C2)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20622642 | |

| Record name | 7-(Bromomethyl)isoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20622642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158654-75-2 | |

| Record name | 7-(Bromomethyl)isoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20622642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 7-(Bromomethyl)isoquinoline, and how do reaction conditions influence yield?

- Methodology : Silver triflate (AgOTf)-catalyzed reactions are widely used for synthesizing substituted isoquinolines. For example, 2-alkynylbenzaldoxime or 2-alkynylbenzaldehyde can react with amines or isocyanoacetates under AgOTf catalysis to form the isoquinoline core. Bromination at the 7-position typically involves electrophilic substitution or radical-mediated alkylation. Optimizing solvent polarity (e.g., DMF vs. THF) and temperature (80–120°C) can improve yields by stabilizing intermediates .

- Critical Considerations : Trace moisture or oxygen may deactivate catalysts; inert atmosphere (N₂/Ar) is recommended.

Q. How is this compound characterized to confirm its identity and purity?

- Methodology : Use a combination of:

- NMR (¹H/¹³C): Confirm substitution patterns (e.g., singlet for bromomethyl protons at δ ~4.5 ppm).

- HRMS : Validate molecular weight (expected [M+H]⁺ for C₁₀H₈BrN: 226.98).

- HPLC : Assess purity (>95% for most synthetic studies).

- Elemental Analysis : Verify stoichiometry (C, H, N within ±0.4%).

Q. What are the key reactivity patterns of this compound in cross-coupling reactions?

- Methodology : The bromomethyl group undergoes:

- Suzuki-Miyaura Coupling : With arylboronic acids (Pd(PPh₃)₄, K₂CO₃, DME, 80°C).

- Nucleophilic Substitution : With amines or thiols (e.g., SN2 displacement with NaN₃ to form 7-azidomethyl derivatives).

- Contradictions : Steric hindrance at the 7-position may reduce reactivity compared to para-substituted analogs. Always benchmark against control substrates .

Advanced Research Questions

Q. How do substituents on the isoquinoline ring influence the reactivity of this compound in drug discovery?

- Methodology :

- Fragment Merging : Combine this compound with fragments binding to other positions (e.g., 5- or 8-substituted groups) to enhance target affinity. For example, a 5,7-disubstituted derivative showed 2.5× higher inhibition of protein kinase C than monosubstituted analogs .

- Computational Screening : Use DFT to model substituent effects on reduction potentials (e.g., electron-withdrawing groups like -CN lower yields in photocatalytic reactions) .

- Data Contradictions : While -NH₂ groups improve photocatalytic efficiency (64% yield in borylation), they may reduce metabolic stability in vivo. Balance reactivity with pharmacokinetic properties .

Q. What strategies resolve discrepancies in toxicity predictions for this compound derivatives?

- Methodology :

- In Silico Tools : Compare PROTOX (classifies toxicity based on structural alerts) and Lazar QSAR models. For example, naphthalene analogs are predicted as more toxic (class 4/6) than isoquinoline derivatives (class 6/6) .

- Experimental Validation : Conduct mini-Ames assays (TA98 strain) to assess mutagenicity. Isoquinoline scaffolds show lower mutagenic potential than naphthalene, but brominated variants require separate testing due to potential alkylation .

Q. How can substituent effects on the isoquinoline core be systematically studied to optimize reaction outcomes?

- Methodology :

- Linear Free Energy Relationships (LFER) : Correlate Hammett σ values of substituents with reaction rates. For example, electron-donating groups (-OMe) at the 6-position increase photocatalytic yields by lowering reduction potentials (e.g., -3.26 V for 6-NH₂ vs. -2.51 V for 6-CN) .

- High-Throughput Screening (HTS) : Test 50–100 derivatives under standardized conditions (e.g., Pd-catalyzed coupling) to identify outliers.

- Case Study : 7-(Bromomethyl)-6-methoxyisoquinoline showed 40% higher yield in Suzuki coupling than the unsubstituted analog due to improved solubility in aqueous DMF .

Methodological Best Practices

- Data Reproducibility : Report reaction conditions (catalyst loading, solvent purity) and characterization data in full (e.g., NMR shifts, HPLC gradients) to enable replication .

- Statistical Rigor : Use ANOVA for multi-group comparisons (p < 0.05 significance threshold) and report standard deviations for triplicate experiments .

- Safety Protocols : Handle this compound in a fume hood; brominated compounds may emit toxic NOx fumes upon decomposition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.